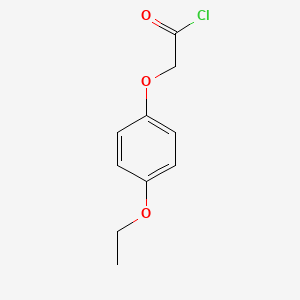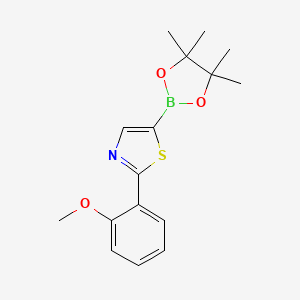
2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of MTT involves several steps. Researchers have developed optimized routes to its preparation. One such method combines borate-containing benzene rings with anisole structures. The resulting compound has been characterized using various techniques, including FT-IR, 13C and 1H NMR, and mass spectrometry .
Molecular Structure Analysis
MTT’s molecular structure has been determined through quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis. The optimized structure obtained from density functional theory (DFT) aligns well with the crystal structure observed in single-crystal X-ray diffraction. This consistency validates the accuracy of the computational approach .
Applications De Recherche Scientifique
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of compounds with structures closely related to the target compound, indicating its potential use as a precursor for synthesizing complex molecules or materials. For example, direct borylation reactions have been utilized to develop compounds for the synthesis of high-performance semiconducting polymers, showcasing the role of similar borylated compounds in materials science (Kawashima et al., 2013). Similarly, compounds with the dioxaborolan-2-yl group have been synthesized and characterized to explore their crystal structures and density functional theory (DFT) calculations, suggesting the importance of such compounds in understanding molecular structures and properties (Liao et al., 2022).
Molecular Docking and Bioactivity
Studies on related thiazole compounds have also explored their potential bioactivity, including antimicrobial and antifungal properties. For instance, nano silver particles catalyzed the synthesis of α-thiazolyl aminomethylene bisphosphonates, which exhibited significant antioxidant, antibacterial, and antifungal activity (Poola et al., 2020). This indicates the potential of thiazole derivatives, including those similar to the compound , in pharmaceutical applications.
Materials Science Applications
The incorporation of borylated and thiazole compounds into polymers and materials has been researched extensively. For example, conjugated polymers prepared upon Suzuki coupling have been shown to exhibit luminescent properties, suggesting applications in optoelectronic devices (Zhu et al., 2007). The versatility of borylated compounds in materials science highlights the potential applications of 2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in developing new materials with unique properties.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(22-13)11-8-6-7-9-12(11)19-5/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCKLDCVBFPYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B1463046.png)
![2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1463047.png)
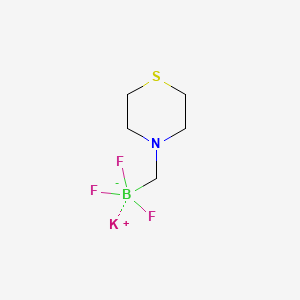
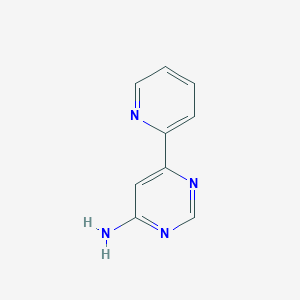
![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride](/img/structure/B1463053.png)
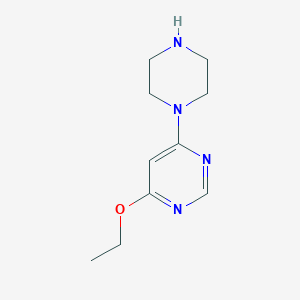
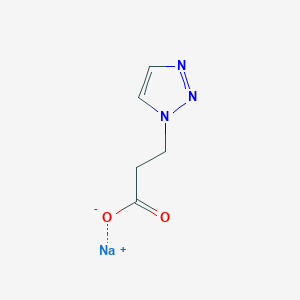
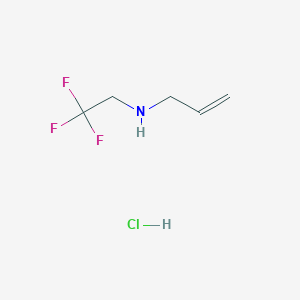
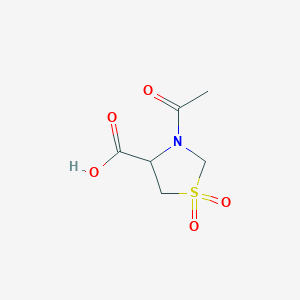
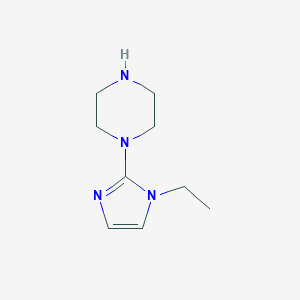

![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B1463066.png)
